(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-cyclopentylpropanoicacid (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-cyclopentylpropanoicacid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18138238
InChI: InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10(8-11(15)16)9-6-4-5-7-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)/t10-/m0/s1
SMILES:
Molecular Formula: C13H23NO4
Molecular Weight: 257.33 g/mol

(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-cyclopentylpropanoicacid

CAS No.:

Cat. No.: VC18138238

Molecular Formula: C13H23NO4

Molecular Weight: 257.33 g/mol

* For research use only. Not for human or veterinary use.

(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-cyclopentylpropanoicacid -

Specification

Molecular Formula C13H23NO4
Molecular Weight 257.33 g/mol
IUPAC Name (3S)-3-cyclopentyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10(8-11(15)16)9-6-4-5-7-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)/t10-/m0/s1
Standard InChI Key GSRFZMVJWWXSBO-JTQLQIEISA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1CCCC1
Canonical SMILES CC(C)(C)OC(=O)NC(CC(=O)O)C1CCCC1

Introduction

Chemical Structure and Properties

Molecular Configuration

PropertyValueSource
Melting PointNot reported
SolubilitySoluble in DMSO, methanol
Storage Conditions-20°C (sealed, dry)
Optical RotationDependent on enantiomeric purity

Synthesis and Stereochemical Control

Boc Protection of β-Amino Acids

The synthesis begins with Boc protection of a β-cyclopentylalanine precursor. Cyclopentylamine is reacted with Boc anhydride ((Boc)2O\text{(Boc)}_2\text{O}) in dichloromethane or THF, typically at 0–25°C, yielding the Boc-protected intermediate . Subsequent coupling with bromoacetic acid derivatives under basic conditions (e.g., NaOH/K2_2CO3_3) forms the propanoic acid backbone.

Enzymatic Resolution

Patent WO2004043905A1 details enzymatic methods for resolving racemic mixtures using lipases or esterases. For example:

  • Substrate: Racemic ester or amide derivative.

  • Conditions: pH 7–9, 50–120°C, yielding enantiomerically pure (3S)-acid after hydrolysis .

Iron-Catalyzed 1,3-Nitrogen Migration

A novel two-step protocol converts carboxylic acids to Boc-protected α-amino acids :

  • Azanyl Ester Formation: React cyclopentylpropionic acid with BocNHOH.

  • Iron-Catalyzed Migration: Fe(acac)3\text{Fe(acac)}_3 catalyst induces 1,3-nitrogen shift, achieving >90% enantiomeric excess (ee) for the (3S)-isomer .

Table 2: Comparison of Synthetic Methods

MethodYield (%)ee (%)Key Advantage
Enzymatic Resolution 70–8595–98High stereoselectivity
Iron-Catalyzed 82–9190–96Broad substrate tolerance
Traditional Protection65–7585–90Simplicity

Applications in Pharmaceutical Chemistry

Peptide Synthesis

The compound is a staple in solid-phase peptide synthesis (SPPS). Its Boc group is stable under basic conditions but cleaved selectively with trifluoroacetic acid (TFA), enabling sequential coupling . For example:

  • Case Study: Incorporation into NR2B receptor antagonists improved metabolic stability and blood-brain barrier penetration.

Chiral Building Blocks

Asymmetric synthesis leverages the (3S)-configuration to construct non-racemic α-amino acids. Applications include:

  • Protease Inhibitors: Cyclopentyl side chains enhance binding to hydrophobic enzyme pockets .

  • Anticancer Agents: Derivatives show activity against breast cancer cell lines (IC50_{50} = 2.1–4.3 µM).

Table 3: Biological Activities of Derivatives

DerivativeTargetIC50_{50}/Ki_iSource
NR2B AntagonistNMDA receptor12 nM
Protease Inhibitor HIV-1 protease0.8 µM
SupplierPurity (%)Price (1 g)CAS Number
HDH Pharma 98$284401514-71-4
Thermo Scientific 98$107140-77-2 (precursor)
GlpBio 95$257776330-74-6

Future Directions

  • Stereoselective Catalysis: Developing earth-abundant metal catalysts to improve ee .

  • In Vivo Studies: Evaluating pharmacokinetics of Boc-protected derivatives.

  • Green Chemistry: Solvent-free synthesis using mechanochemical methods .

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